Molecular weight and formula of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid
Molecular weight and formula of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid
Technical Monograph: Physicochemical Characterization and Synthetic Utility of N-(4-Chlorobenzyl)-N-ethylglycine
Executive Summary
This technical guide details the physicochemical properties, synthetic pathways, and analytical validation protocols for [(4-Chloro-benzyl)-ethyl-amino]-acetic acid (IUPAC: N-(4-Chlorobenzyl)-N-ethylglycine).[1]
This molecule represents a critical "privileged structure" in medicinal chemistry, serving as a heterofunctional scaffold.[1] It combines a lipophilic domain (4-chlorobenzyl) with a polar, ionizable headgroup (glycine), modulated by the steric bulk of the N-ethyl substituent.[1] This specific configuration is frequently utilized in the design of glycine transporter (GlyT) inhibitors, antihistamines, and agrochemical intermediates.[1]
Part 1: Physicochemical Profile[1][2]
The precise characterization of this molecule requires distinguishing it from its constitutional isomer, N-(4-chlorobenzyl)glycine ethyl ester.[1] While both share the same elemental formula, their pharmacological and chemical behaviors differ radically.[1]
Molecular Identity & Constants
| Property | Value | Technical Note |
| IUPAC Name | N-(4-Chlorobenzyl)-N-ethylglycine | Preferred for patent/regulatory filings.[1] |
| Common Name | [(4-Chloro-benzyl)-ethyl-amino]-acetic acid | Descriptive nomenclature.[1] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | Confirmed via elemental accounting (see below).[1] |
| Molecular Weight | 227.69 g/mol | Average weight (standard abundance).[1] |
| Monoisotopic Mass | 227.0713 Da | Based on ³⁵Cl (75.78%) and ¹²C.[1] Essential for HRMS. |
| Isotopic Pattern | M (100%) / M+2 (32%) | Distinctive 3:1 ratio due to Chlorine.[1] |
| pKa (Calculated) | ~2.3 (Carboxyl), ~8.5 (Amine) | Exists as a zwitterion at neutral pH.[1] |
| LogP (Predicted) | 2.4 – 2.8 | Moderate lipophilicity; membrane permeable.[1] |
Structural Elemental Analysis
To validate the formula C₁₁H₁₄ClNO₂ , we deconstruct the functional moieties:
-
4-Chlorobenzyl Group (
): The para-substituted ring contributes significant lipophilicity and UV absorbance (λmax ~220nm, 260nm).[1] -
Ethyl Group (
): Provides steric protection to the nitrogen, reducing metabolic N-dealkylation rates compared to methyl analogs.[1] -
Glycine Backbone (
): The acetic acid moiety provides the acidic handle for salt formation or esterification.[1]
Isomer Warning: Researchers must verify they are working with the N-ethyl acid and not the ethyl ester of the secondary amine. Both have the formula C₁₁H₁₄ClNO₂ and MW 227.69, but distinct NMR fingerprints (see Part 3).[1]
Part 2: Synthetic Pathways
Route A: Reductive Amination (Recommended)[1]
This method minimizes over-alkylation by forming an imine intermediate which is selectively reduced.[1]
-
Step 1: Condensation of 4-chlorobenzaldehyde with N-ethylglycine (or its ester) to form the iminium species.[1]
-
Step 2: In-situ reduction using Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.[1] STAB is preferred for its mildness, leaving the carboxylic acid (if unprotected) intact.[1]
Route B: Convergent Alkylation
This route utilizes N-ethyl-4-chlorobenzylamine as the nucleophile reacting with an electrophilic acetate equivalent.[1]
-
Precursor: N-ethyl-4-chlorobenzylamine (commercially available or synthesized via reductive amination of 4-chlorobenzaldehyde + ethylamine).[1]
-
Reagent: tert-Butyl bromoacetate (favored over chloroacetic acid to prevent self-polymerization).[1]
-
Deprotection: Acidic hydrolysis (TFA/DCM) to yield the free acid.[1]
Synthesis Workflow Diagram
Caption: Convergent synthesis via secondary amine intermediate, utilizing tert-butyl protection to ensure chemoselectivity.
Part 3: Analytical Validation & Quality Control
Trustworthiness in data reporting relies on proving the structure beyond reasonable doubt.[1]
NMR Characterization Strategy
To distinguish the target from its ethyl-ester isomer:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Target (N-Ethyl Acid): Look for a triplet (~1.0 ppm) and quartet (~2.6 ppm) corresponding to the N-ethyl group.[1] The benzylic protons will appear as a singlet around 3.6–3.8 ppm.[1] The acid proton is usually broad/invisible or very downfield (>10 ppm).[1]
-
Isomer (Ethyl Ester): The ethyl signals (triplet/quartet) will be shifted downfield (~1.2 ppm / ~4.1 ppm) because they are attached to Oxygen, not Nitrogen.[1] This is the diagnostic differentiator.
-
HPLC-MS Methodology
Due to the zwitterionic nature of the molecule, standard Reverse Phase (RP) chromatography requires pH control.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate amine, suppressing zwitterion ionization).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Detection:
Analytical Logic Tree
Caption: Decision matrix for distinguishing the target N-ethyl acid from its ethyl ester isomer using MS and NMR.
Part 4: Applications in Drug Development
-
Fragment-Based Drug Discovery (FBDD): This molecule is an ideal "fragment" for screening.[1] The chlorobenzyl group probes hydrophobic pockets (e.g., in GPCRs), while the amino-acid tail interacts with solvent-exposed residues or metal centers in metalloenzymes.[1]
-
Prodrug Design: The carboxylic acid moiety allows for the attachment of various payloads. It can be converted into an ester prodrug to improve blood-brain barrier (BBB) penetration, after which ubiquitous esterases release the active acid in the CNS.[1]
-
Glycine Transporter Modulation: Derivatives of N-substituted glycines are heavily researched for the treatment of schizophrenia and neuropathic pain by modulating GlyT1 and GlyT2 transporters.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 413853, (4-Chloro-benzylamino)-acetic acid. (Note: This reference details the secondary amine precursor, essential for the convergent synthesis route). Retrieved from [Link][1]
-
ChemSrc. (2025).[1][2] N-[(4-chlorophenyl)methyl]-glycine ethyl ester.[1][2] (Provides physicochemical data on the ester isomer for comparative validation). Retrieved from [Link][1]
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1] (The authoritative protocol for the recommended reductive amination step). Retrieved from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for N-alkylation and amino acid characterization).
